Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate
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Overview
Description
Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate is a complex organic compound that features a combination of cyano, phenyl, thiophene, and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with cyano and phenyl groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and scalability. The process would also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and mechanisms due to its unique structure.
Mechanism of Action
The mechanism of action of Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate: This compound is unique due to its combination of cyano, phenyl, thiophene, and pyridine groups.
Thiophene Derivatives: These compounds share the thiophene ring but may lack other functional groups present in this compound.
Pyridine Derivatives: These compounds share the pyridine ring but may lack the thiophene and other functional groups.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C21H18N2O2S2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
propan-2-yl 2-(3-cyano-4-phenyl-6-thiophen-2-ylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C21H18N2O2S2/c1-14(2)25-20(24)13-27-21-17(12-22)16(15-7-4-3-5-8-15)11-18(23-21)19-9-6-10-26-19/h3-11,14H,13H2,1-2H3 |
InChI Key |
NCELXEOOVCGSAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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